molecular formula C20H27N3O5S3 B11412875 1-(3-{[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one

1-(3-{[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one

Cat. No.: B11412875
M. Wt: 485.6 g/mol
InChI Key: WFNCEEOWFYNUCX-UHFFFAOYSA-N
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Description

This product is 1-(3-{[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one, a chemical compound with the CAS Registry Number 863451-28-9 . It has a molecular formula of C20H27N3O5S3 and a molecular weight of 485.6 g/mol . As a complex organic molecule featuring a 1,3-thiazole core and multiple sulfonyl functional groups, it presents a sophisticated structure for scientific investigation. The specific research applications, mechanism of action, and biological or chemical activity of this compound are areas for further exploration by the scientific community. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H27N3O5S3

Molecular Weight

485.6 g/mol

IUPAC Name

1-[3-[[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]amino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C20H27N3O5S3/c1-3-14-30(25,26)20-22-19(31(27,28)16-9-7-15(2)8-10-16)18(29-20)21-11-5-13-23-12-4-6-17(23)24/h7-10,21H,3-6,11-14H2,1-2H3

InChI Key

WFNCEEOWFYNUCX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)NCCCN2CCCC2=O)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-2,4-Disulfonylthiazole

The Cook–Heilbron thiazole synthesis is adapted to generate a 5-aminothiazole precursor with sulfonyl groups at positions 2 and 4. This method involves reacting an α-aminonitrile derivative (e.g., 4-methylphenylsulfonyl-α-aminonitrile ) with a dithioacid (e.g., propylsulfonyldithioic acid ) under aqueous, mild conditions. The reaction proceeds via nucleophilic attack by the α-aminonitrile’s nitrogen on the dithioacid’s electrophilic carbon, followed by 5-exo-dig cyclization to form the thiazole ring (Figure 1).

Key Reaction Conditions :

  • Solvent: Water or ethanol

  • Temperature: 25–40°C

  • Yield: 60–75%

The resulting 5-amino-2-(propylsulfonyl)-4-(4-methylphenylsulfonyl)-1,3-thiazole is isolated via recrystallization from acetone or ethyl acetate.

Sequential Sulfonylation and Functionalization

Regioselective Sulfonylation Optimization

While the Cook–Heilbron method introduces sulfonyl groups during cyclization, post-synthetic sulfonylation may be required to achieve full substitution. Electrophilic sulfonylation at positions 2 and 4 is guided by the thiazole’s aromatic electronic properties:

  • Position 2 Sulfonylation :

    • The sulfur atom at position 3 activates position 2 for electrophilic attack.

    • Treatment with propylsulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the 2-sulfonyl derivative.

  • Position 4 Sulfonylation :

    • The electron-donating 5-amino group directs electrophiles to position 4.

    • Reaction with 4-methylbenzenesulfonyl chloride under similar conditions installs the 4-sulfonyl group.

Challenges :

  • Competing reactions at position 5 require temporary protection of the amino group (e.g., using tert-butoxycarbonyl (Boc)).

  • Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures regiochemical fidelity.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Thiazole Formation and Sulfonylation

A streamlined approach involves simultaneous thiazole cyclization and sulfonylation using bis-sulfonyl α-haloketones and thioureas (Table 1):

StepReagents/ConditionsYield (%)
CyclizationEpoxyketone + Thiourea, AcOH, 100°C85–94
SulfonylationSulfonyl chlorides, Et3N, CH2Cl270–80

This method reduces intermediate isolation steps but requires precise stoichiometric control to avoid polysulfonylation.

Reductive Amination Approach

The 5-amino group reacts with 3-oxopropylpyrrolidin-2-one under reductive conditions (NaBH3CN, methanol), forming the propyl linker via imine intermediate reduction. This method offers milder conditions but lower yields (50–60%) compared to SN2 alkylation.

Scalability and Industrial Considerations

Cost-Effective Sulfonyl Chloride Synthesis

Large-scale production utilizes 4-methylbenzenesulfonic acid and propylsulfonic acid , chlorinated with phosphorus pentachloride (PCl5) to generate the corresponding sulfonyl chlorides.

Green Chemistry Modifications

  • Solvent Replacement : Ethanol/water mixtures replace dichloromethane in sulfonylation steps.

  • Catalytic Triethylamine : Recycled via distillation to minimize waste.

Analytical Characterization and Quality Control

Critical analytical data for intermediates and the final compound include:

  • 1H/13C NMR : Confirms sulfonyl group integration and pyrrolidinone linkage.

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]+ at m/z 582.2 (calculated: 582.1) .

Chemical Reactions Analysis

Types of Reactions: 1-(3-{[4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-{[4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-{[4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiazole ring can also interact with nucleic acids, affecting their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Differences:
  • Pyrrolidin-2-one Derivatives with Piperazine Linkers (): Compounds such as 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7) and 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 18) replace the thiazole-sulfonyl core with piperazine-phenyl systems. These derivatives exhibit high affinity for alpha1- and alpha2-adrenoceptors (pKi = 7.13–7.29) . Target Compound: The thiazole-sulfonyl core may favor interactions with ion channels or enzymes over adrenoceptors due to its distinct electronic profile.
  • Sulfonamide-Linked Piperidine Derivatives ():
    Example: 1-(4-methylphenyl)sulfonyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-4-carboxamide (851175-38-7). Here, a piperidine-carboxamide replaces the thiazole ring. This structural variation could alter solubility or target selectivity compared to the thiazole-based target compound .

  • Complex Pyrrolidine Derivatives (): A compound with a molecular weight of 1228.59 g/mol (C65H81N9O9S3) includes a pyrrolidin-3-yl methanol group and extended hydrophobic chains. This contrasts sharply with the target compound’s smaller size (≈500–600 g/mol estimated), suggesting divergent therapeutic applications (e.g., targeted therapies vs. systemic effects) .
Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Pharmacological Notes
Target Compound Thiazole-sulfonyl 4-MePhSO2, PrSO2, pyrrolidin-2-one Hypothetical ion channel modulation
Compounds Piperazine-phenyl Cl-Ph, EtO-Ph Alpha1/2-AR affinity (pKi 7.0–7.3), antiarrhythmic (ED50 1.0 mg/kg)
Derivatives Piperidine-carboxamide MePhSO2, pyrrolidin-2-one Undisclosed, potential CNS targets

Pharmacological and Functional Insights

  • Antiarrhythmic Activity: Compound 13 (1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) from demonstrates potent prophylactic antiarrhythmic effects (ED50 = 1.0 mg/kg iv) in rats. In contrast, the target compound’s sulfonyl groups could stabilize interactions with cardiac sodium or potassium channels, though experimental validation is needed .
  • Hypotensive Effects : Derivatives with 4-hydroxy-phenyl or 2,4-difluoro-phenyl substituents () reduce blood pressure for >1 hour at 2.5 mg/kg iv. The target compound lacks polar hydroxyl groups, which may reduce hypotensive efficacy but improve blood-brain barrier penetration .
  • Receptor Affinity : The absence of piperazine or chlorophenyl moieties in the target compound suggests lower alpha-AR affinity compared to analogs. Instead, its thiazole-sulfonyl core may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or inflammatory pathways .

Physicochemical and Metabolic Considerations

  • Solubility : Sulfonyl groups typically enhance aqueous solubility, but the hydrophobic propylsulfonyl and 4-methylphenyl groups in the target compound may counteract this, requiring formulation optimization.
  • Metabolic Stability : The rigid thiazole ring and sulfonyl groups likely resist oxidative metabolism, contrasting with ’s piperazine derivatives, which may undergo N-dealkylation .

Biological Activity

1-(3-{[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one, often referred to as a thiazole-based compound, has garnered attention for its potential biological activities. The compound possesses a complex structure that includes a pyrrolidinone ring and various sulfonyl groups, suggesting diverse interactions with biological targets.

Chemical Structure

The molecular formula of the compound is C20H27N3O5S3C_{20}H_{27}N_{3}O_{5}S_{3}. Its structure features several functional groups that contribute to its biological activity:

Component Description
Pyrrolidinone Ring A five-membered ring contributing to the compound's stability and reactivity.
Thiazole Moiety Known for its role in various biological activities, including antimicrobial and anti-inflammatory properties.
Sulfonyl Groups Enhance solubility and biological interaction potential.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : The presence of the thiazole moiety is linked to antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through cytokine inhibition.
  • Cytotoxicity : Initial assays suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation.

The biological activity of 1-(3-{[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and cell proliferation.
  • Receptor Binding : Interaction with various receptors could modulate physiological responses, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that 1-(3-{[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one may possess similar properties.
  • Anti-inflammatory Properties : Research indicates that sulfonamide derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This aligns with the structural characteristics of the compound under consideration.
  • Cytotoxicity Studies : In vitro studies on related thiazole compounds have shown promising results against various cancer cell lines, indicating potential for further research into this compound's anticancer properties.

Q & A

Q. What are the critical steps and reagents for synthesizing 1-(3-{[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one?

The synthesis involves sequential sulfonylation, coupling, and cyclization reactions. Key steps include:

  • Sulfonylation : Introducing the 4-methylphenylsulfonyl and propylsulfonyl groups to the thiazole core using sulfonyl chlorides under anhydrous conditions .
  • Amino-propyl linkage : Coupling the thiazole intermediate with a pyrrolidin-2-one moiety via a propylamine spacer, typically using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
  • Purification : Refluxing in ethanol or acetonitrile to enhance crystallinity, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Critical reagents : Sulfonyl chlorides, propylamine, EDC/HOBt, anhydrous solvents (DMF, dichloromethane).

Q. Which analytical techniques are essential for confirming the structural integrity of the compound?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., sulfonyl groups at C4 and C2 of the thiazole, pyrrolidinone resonance at ~175 ppm) .
  • HPLC : Validates purity (>95%) using a C18 column with a methanol/water mobile phase (70:30 v/v, UV detection at 254 nm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ at m/z calculated for C22H28N3O5S3: 534.12) .

Advanced Research Questions

Q. How can reaction yields be optimized given the steric and electronic effects of the sulfonyl substituents?

  • Electronic modulation : The electron-withdrawing sulfonyl groups reduce nucleophilicity at the thiazole’s C5 position. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Steric hindrance : Introduce the bulkier 4-methylphenylsulfonyl group first to minimize steric clashes during subsequent propylsulfonyl addition .
  • Catalytic optimization : Trial Pd/C or CuI catalysts for Suzuki-type couplings if aryl halide intermediates are involved .

Q. Example optimization table :

StepCondition ChangeYield Improvement
SulfonylationAnhydrous DMF, 0°C → RT75% → 88%
CouplingEDC/HOBt → DCC/DMAP65% → 78%

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Compare IC50 values under uniform conditions (e.g., ATP concentration in kinase assays) .

  • Structural analogs : Perform SAR studies by synthesizing derivatives with modified sulfonyl or pyrrolidinone groups. For example:

    DerivativeModificationActivity (IC50)
    Parent compoundNone12 nM
    Derivative A4-CF3-phenylsulfonyl8 nM
    Derivative BCyclopropylsulfonyl25 nM
  • Mechanistic studies : Use SPR (surface plasmon resonance) to validate target binding affinity discrepancies .

Q. How to evaluate the compound’s stability under varying pH conditions for in vitro assays?

  • pH stability protocol :
    • Prepare buffers (pH 2–9) and incubate the compound at 37°C.
    • Monitor degradation via HPLC at 0, 6, 12, 24 hrs .
    • LC-MS identifies degradation products (e.g., sulfonic acid derivatives at pH < 3) .
  • Key findings :
    • Stable at pH 5–7 (t1/2 > 48 hrs).
    • Degrades rapidly at pH < 3 (t1/2 = 2 hrs) due to sulfonyl group hydrolysis .

Q. What experimental designs are recommended for studying its pharmacokinetic properties?

  • In vivo design :
    • Use Sprague-Dawley rats (n=6/group) with IV/PO dosing (5 mg/kg).
    • Plasma sampling at 0.5, 1, 2, 4, 8, 12, 24 hrs post-dose.
    • Quantify via LC-MS/MS (LLOQ = 1 ng/mL) .
  • Tissue distribution : Apply autoradiography with 14C-labeled compound .

Q. How to address low solubility in aqueous buffers for biological testing?

  • Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) for in vitro assays .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI < 0.2) to enhance bioavailability .

Q. What computational methods can predict interactions with off-target proteins?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., CYP3A4, hERG channel) to assess binding poses .
  • MD simulations : Run 100-ns simulations to evaluate stability of predicted complexes .

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